5,8,11-Trioxa-2-azatridecan-13-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

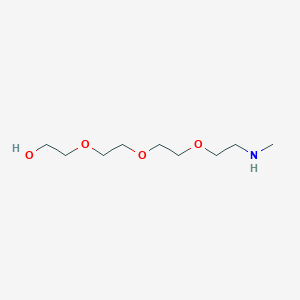

Hydroxy-PEG3-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.

Activité Biologique

5,8,11-Trioxa-2-azatridecan-13-ol is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes three ether linkages and an amine group. The synthesis of this compound has been reported with a yield of approximately 39% in a study focusing on PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

1. Anticancer Properties

Recent studies have highlighted the role of this compound in targeting transglutaminase 2 (TG2), an enzyme implicated in various cancer processes including cell migration and invasion. The compound has been shown to induce TG2 degradation in ovarian cancer cell lines (OVCAR5 and SKOV3) through a proteasome-dependent mechanism.

Key Findings:

- TG2 Degradation: Treatment with this compound resulted in a concentration-dependent reduction of TG2 levels within 6 hours, with maximal degradation observed at higher concentrations (10 and 30 μM) after 6 hours .

- Cell Viability: No significant cytotoxicity was observed in treated cells, indicating that the compound effectively targets TG2 without adversely affecting cell viability .

The biological activity of this compound is closely linked to its ability to modulate TG2 activity:

- Proteasome Dependency: The degradation of TG2 was shown to be dependent on proteasome activity as evidenced by the use of MG132, a proteasome inhibitor which blocked the degradation process .

- Impact on Cell Migration: The compound's ability to degrade TG2 correlated with reduced migration of ovarian cancer cells, suggesting a potential therapeutic application in inhibiting cancer metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies indicate that it exhibits negligible cytotoxicity while effectively disrupting bacterial membranes.

Case Study:

A study evaluated the antimicrobial efficacy against Escherichia coli and found that the compound could permeabilize bacterial membranes without significant hemolytic activity against human red blood cells .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Observations |

|---|---|

| TG2 Degradation | Significant reduction in OVCAR5 and SKOV3 cells at concentrations of 10 μM and above |

| Cell Viability | No significant cytotoxicity observed up to 64 μM |

| Antimicrobial Effect | Effective against E. coli with minimal hemolytic activity |

Propriétés

IUPAC Name |

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOFIJEJSEJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90847825 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90430-59-4 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.